4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
“4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic compound that contains an imidazole ring fused with a pyrazolo[3,4-d]pyrimidine ring . The imidazole ring is a five-membered ring with two nitrogen atoms, and the pyrazolo[3,4-d]pyrimidine is a tricyclic aromatic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of an imidazole derivative with a suitable aromatic compound . For instance, the synthesis of a related compound, 4-(1H-imidazol-1-yl)benzaldehyde, involved the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This was then treated with various substituted acetophenones to yield the corresponding chalcones .Molecular Structure Analysis
The molecular structure of “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would be expected to show the characteristic features of both the imidazole and pyrazolo[3,4-d]pyrimidine rings . The exact structure would depend on the specific substituents present on the rings .Chemical Reactions Analysis
The chemical reactions involving “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would be expected to be influenced by the reactivity of the imidazole and pyrazolo[3,4-d]pyrimidine rings . For example, the imidazole ring can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would be expected to be influenced by the presence of the imidazole and pyrazolo[3,4-d]pyrimidine rings . For example, the compound would likely be polar due to the presence of the nitrogen atoms in the rings .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” could include further exploration of its synthesis, characterization, and potential biological activities . Given the wide range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
4-imidazol-1-yl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c1-2-4-11(5-3-1)20-14-12(8-18-20)13(16-9-17-14)19-7-6-15-10-19/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZOYTCTXKHZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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